molecular formula C15H11ClN2O2S B12636203 6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione CAS No. 918961-35-0

6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione

Cat. No.: B12636203
CAS No.: 918961-35-0
M. Wt: 318.8 g/mol
InChI Key: UPJUVYZDHRCPTE-UHFFFAOYSA-N
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Description

6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione is a chemical compound with the molecular formula C₁₅H₁₁ClN₂O₂S It is known for its unique structure, which includes a chloro-substituted indazole ring and a sulfanyl group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indazole-4,7-dione: Similar structure but lacks the sulfanyl group.

    6-Bromo-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione: Bromine substituted analog.

    5-[(3,5-Dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione: Lacks the chloro group.

Uniqueness

6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione is unique due to the presence of both the chloro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

918961-35-0

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

6-chloro-5-(3,5-dimethylphenyl)sulfanyl-1H-indazole-4,7-dione

InChI

InChI=1S/C15H11ClN2O2S/c1-7-3-8(2)5-9(4-7)21-15-11(16)14(20)12-10(13(15)19)6-17-18-12/h3-6H,1-2H3,(H,17,18)

InChI Key

UPJUVYZDHRCPTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SC2=C(C(=O)C3=C(C2=O)C=NN3)Cl)C

Origin of Product

United States

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